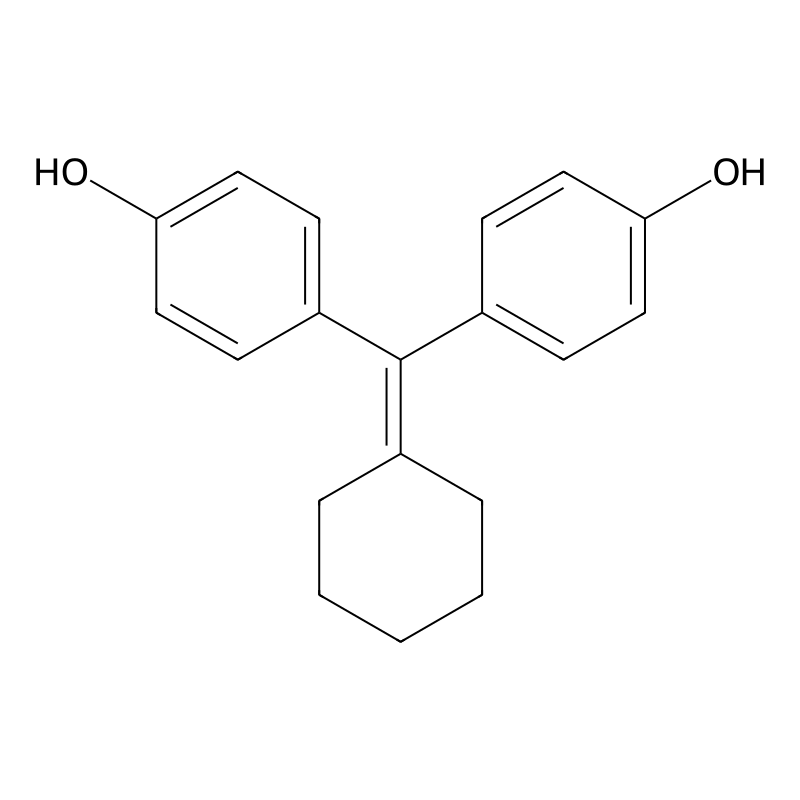

Cyclofenil diphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cyclofenil diphenol mechanism of action Golgi apparatus disruption

Mechanism of Golgi Disruption

The core mechanism by which cyclofenil diphenol disrupts the Golgi apparatus is through the rapid disassembly of the Golgi stack and the trans-Golgi Network (TGN). It acts as a potent inducer of retrograde membrane trafficking [1].

Summary of CFD-induced Golgi disruption and retrograde trafficking.

This retrograde trafficking has specific consequences for biosynthesis, which are quantified in the table below.

Quantitative Effects on Biosynthesis

This compound exerts a selective, dose-dependent inhibitory effect on the synthesis of proteoglycans and hyaluronate, with a more minor impact on general protein synthesis.

Table 1: Inhibitory Effects of this compound on Chondrocyte Biosynthesis [2] [3] [4]

| Inhibited Process | Target/Site of Synthesis | Reported Inhibition | Key Experimental Findings |

|---|---|---|---|

| Proteoglycan Synthesis | Golgi Apparatus | Up to 100% inhibition at 90 µg/mL [3] [4] | Rapid onset (t½ < 25 min); reversible upon removal [3] [4] |

| Chondroitin Sulfate Chain Polymerization | Golgi Apparatus | 40-68% (C4-S) & 3-48% (C6-S) at 50-70 µg/mL [2] | Inhibition of chain initiation/elongation on β-xyloside [2] [3] [4] |

| Hyaluronate Synthesis | Plasma Membrane | Up to 100% inhibition at 90 µg/mL [3] [4] | Suggests a secondary mechanism beyond Golgi disruption [2] |

| General Protein Synthesis | Ribosomes | ~40% inhibition at 90 µg/mL [2] | Measured with [³H]lysine as a precursor [2] |

The data shows that this compound's action is not limited to a single pathway. It also interferes with the cellular uptake of neutral amino acids via the system A carrier (inhibiting uptake of methylaminoisobutyric acid) but does not affect glucose uptake (2-deoxyglucose) [2].

Key Experimental Approaches

To study this compound's effects, several key methodologies have been employed, which you can adapt for related research.

1. Cell Culture and Compound Treatment

- Model System: Primary cultures of chondrocytes from the Swarm rat chondrosarcoma; human dermal fibroblasts [2] [3] [4].

- Treatment Protocol: this compound is used at concentrations typically ranging from 50 to 90 µg/mL. As the compound binds to albumin, the culture medium must contain excess albumin (e.g., 4 mg/mL) to maintain its solubility and ensure specific inhibitory effects [3] [4].

- Control Compounds: Structurally related compounds like F6204 and F6091, or other SERMs like clomiphene and tamoxifen, are used for comparison [2].

2. Metabolic Labeling and Analysis

- Pulse-Chase Experiments: Cells are pulsed with radioactive precursors like ³⁵S-sulfate (for proteoglycans) or ³H-glucosamine (for glycoproteins and hyaluronate) to track synthesis rates [2] [3] [4].

- Immunoprecipitation & SDS-PAGE: Newly synthesized ³H-labeled proteoglycan core protein is identified using specific antisera and analyzed via gel electrophoresis to assess chondroitin sulfate chain substitution [2].

3. Visualizing Golgi Morphology and Trafficking

- Experimental Setup: Treat cells (e.g., normal rat kidney cells) with 20-30 µM this compound for 1-2 hours [1].

- Inhibitors: Use microtubule-depolymerizing agents (e.g., nocodazole) or energy poisons (e.g., sodium azide) to test the dependence of retrograde trafficking on microtubules and cellular energy [1].

- Visualization: Employ immunofluorescence microscopy with antibodies against Golgi stack (e.g., MG-160) and TGN (e.g., TGN38) markers to observe their redistribution to the ER [1].

Research Implications and Applications

The unique biological activity of this compound makes it a valuable tool in cell biology and a compound of interest for therapeutic development.

- As a Research Tool: It is a potent pharmacological agent for studying the dynamics, structure, and retrograde trafficking pathways of the Golgi apparatus and TGN [1].

- Therapeutic Potential: Its primary clinical profile is that of a Selective Estrogen Receptor Modulator (SERM), used as an ovulation-inducing agent [5] [6]. More recent research has also identified anti-dengue-virus and anti-Zika virus activity, with an EC₅₀ of 1.62 µM for dengue, potentially by interfering with the viral assembly-maturation stage [5].

- Safety Profile: Acute toxicology data in rodents shows a low order of acute toxicity, with an oral LD₅₀ of >12 g/kg in rats [5].

References

- 1. Retrograde trafficking of both Golgi complex and TGN markers ... [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, an agent which disrupts Golgi ... [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of proteoglycan and hyaluronate ... [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of proteoglycan and hyaluronate synthesis in... [pmc.ncbi.nlm.nih.gov]

- 5. | CAS#:2624-43-3 | Chemsrc Cyclofenil [chemsrc.com]

- 6. What is the mechanism of Cyclofenil? [synapse.patsnap.com]

Cyclofenil diphenol F6060 structure-activity relationship SAR

SAR and Mechanisms of Action

The search results indicate that the SAR for Cyclofenil diphenol is understood primarily through its role as a Selective Estrogen Receptor Modulator (SERM) and its unique, non-hormonal mechanism involving the disruption of the Golgi apparatus. The table below summarizes the core activities and structural implications derived from the research.

| Activity/Property | Observed Effect / Implication | Key Structural Features |

|---|---|---|

| ER Binding (SERM Activity) | High affinity for ERα and ERβ; mixed agonist-antagonist profile; used as targeting scaffold for cytotoxic drugs [1]. | Diaryl ethylene/phenyl core; diphenol groups [1]. |

| Golgi Disruption | Fragmentation of Golgi apparatus; profound inhibition of proteoglycan & chondroitin sulfate synthesis (key Golgi functions) [2] [3]. | Diphenol structure; specific stereochemistry required (inference from related compounds). |

| Amino Acid Uptake Inhibition | Interferes with System A amino acid carrier (inhibits methylaminoisobutyric acid uptake); no effect on glucose (2-deoxyglucose) uptake [2]. | Not explicitly detailed, but likely related to overall molecular shape and charge. |

| Nucleotide Sugar Pool Reduction | Decreases pool sizes of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses [2]. | Secondary effect potentially stemming from Golgi disruption or altered metabolic flux. |

Experimental Evidence and Protocols

Key experimental findings that underpin the proposed mechanisms and SAR are summarized below. These methodologies are critical for validating the compound's activity.

| Assay / Experimental Protocol | Key Findings for this compound |

|---|

| Proteoglycan/GAG Synthesis Inhibition [2] [3] | • Method: Chondrocyte cultures (Swarm chondrosarcoma), radiolabeled (³⁵S) sulfate incorporation. • Result: Concentration-dependent inhibition; ~90 µg/ml causes near-complete inhibition. | | Golgi Structure Analysis [2] | • Method: Electron microscopy of chondrocytes. • Result: Drug induces fragmentation of Golgi stack into small vesicles. | | Chondroitin Sulfate Chain Substitution [2] | • Method: Immunoprecipitation of ³H-labeled proteoglycan core protein, SDS/PAGE. • Result: Inhibits core protein substitution with chondroitin sulfate chains. | | Amino Acid Uptake Assay [2] | • Method: Measurement of methylaminoisobutyric acid (a specific System A substrate) uptake in chondrocytes. • Result: Inhibits System A carrier; no effect on 2-deoxyglucose uptake. | | Nucleotide Sugar Pool Analysis [2] | • Method: Chromatographic analysis of UDP-sugar pools in chondrocytes. • Result: Decreased pool sizes of key nucleotide sugars. |

Application in Rational Drug Design

The structural features of Cyclofenil have been successfully exploited in modern drug discovery, particularly in the design of hybrid conjugates for targeted cancer therapy [1].

One strategy involves covalently linking the cyclofenil scaffold to the potent antimitotic agent combretastatin A-4 (CA-4). The resulting conjugates are bifunctional molecules designed to:

- Target Estrogen Receptor (ER)-positive cancer cells via the cyclofenil moiety.

- Deliver a cytotoxic payload (CA-4) directly to the tumor site, enhancing selectivity and reducing off-target effects [1].

A prominent example is the conjugate 13e, which demonstrated potent activity as a lead compound [1]:

- Binding Affinity: IC₅₀ of 19 nM for ERα and 229 nM for ERβ.

- Antiproliferative Activity: IC₅₀ of 187 nM in ER-positive MCF-7 breast cancer cells.

This application underlines the value of the cyclofenil structure as a high-affinity ER-targeting vector in sophisticated drug delivery systems. The following diagram illustrates the logical workflow for this conjugate design strategy.

Research Gaps and Future Directions

The available data reveals several areas where the SAR for this compound could be further refined:

- The precise molecular target within the Golgi apparatus that initiates its disruption remains unidentified.

- Quantitative data on how specific structural modifications (beyond the diphenol) influence Golgi-disrupting potency is limited.

- A comprehensive, comparative SAR analysis linking its SERM activity and Golgi-disrupting effects in a single study is not available in the searched literature.

References

Quantitative Binding Affinity of Cyclofenil-Derived Ligands for ERα

The table below summarizes the binding affinity data for cyclofenil and its key derivatives towards ERα and ERβ, providing a quantitative basis for comparing their potency and subtype selectivity [1] [2].

| Compound Name / Identifier | Core Structure / Key Modification | ERα Binding Affinity (IC₅₀ or RBA) | ERβ Binding Affinity (IC₅₀ or RBA) | ERα/ERβ Selectivity Ratio | Key Experimental Findings |

|---|---|---|---|---|---|

| Cyclofenil (F6060) | Bis-(4-hydroxyphenyl)methylidenecyclohexane | High affinity (specific values not provided in results) | High affinity (specific values not provided in results) | Slight ERβ selectivity [3] | Mixed agonist-antagonist (SERM) profile; high affinity comparable to estradiol (E2) [1] [3]. |

| Cyclofenil-derivative (5DYB Ligand) | 4,4'-(3,4-dihydronaphthalen-2(1H)-ylidenemethanediyl)diphenol (a cyclofenil derivative) | N/A (Crystal structure determined) | N/A (Crystal structure determined) | N/A | Co-crystallized with ERα LBD (PDB ID: 5DYB); structure reveals molecular interactions stabilizing the complex [4]. |

| Conjugate Compound 13e | Cyclofenil core linked to Combretastatin A-4 via an amide linker [1] | IC₅₀ = 19 nM [1] [2] | IC₅₀ = 229 nM [1] [2] | ~12-fold | Promising lead conjugate; potent anti-proliferative activity in MCF-7 cells (IC₅₀ = 187 nM) [1] [2]. |

| Fluorine-Substituted Cyclofenil Analogs | Various fluoro or fluoroalkyl substituents at C3 or C4 position of cyclohexyl ring [3] | RBA range: Some compounds comparable to or higher than E2 [3] | RBA range: Some compounds comparable to E2 [3] | Limited subtype selectivity generally observed [3] | C3 position more tolerant of steric bulk and polar groups than C4; fluorine substitution well-tolerated at some sites [3]. |

Experimental Protocols for Key Assays

To ensure reproducibility, here are the detailed methodologies for the core experiments used to generate the data above.

Ligand Binding Affinity Assay (Competitive Radioligand Binding)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) and relative binding affinity (RBA) of test compounds against ERα and ERβ [1] [2] [3].

- Principle: The test compound competes with a radio-labeled high-affinity ligand (e.g., [³H]-Estradiol) for binding to the ER ligand-binding domain (LBD).

- Key Reagents:

- Source of ER: Recombinant human ERα and ERβ LBDs, or cytosolic extracts from ER-positive cell lines (e.g., MCF-7).

- Radioligand: [2,4,6,7-³H(N)]-Estradiol (³H-E2).

- Reference Compound: 17β-Estradiol (E2).

- Buffers: Tris-HCl or phosphate buffer (pH 7.4-7.5) containing EDTA, DTT, glycerol, and protease inhibitors.

- Procedure:

- Incubation: Serially diluted test compounds are incubated with the ER source and a fixed concentration of ³H-E2 for a defined period (e.g., 18-24 hours at 4°C or 2-4 hours at 25°C) to reach equilibrium.

- Separation of Bound/Free Ligand: Charcoal-dextran suspension is added to adsorb unbound radioligand. The mixture is centrifuged, and the supernatant containing the protein-bound radioligand is collected.

- Quantification: The radioactivity in the supernatant is measured by scintillation counting. Non-specific binding is determined in the presence of a large excess of unlabeled E2.

- Data Analysis: IC₅₀ values are calculated from dose-response curves. RBA is calculated as (IC₅₀ of E2 / IC₅₀ of test compound) × 100 [3].

ERα Co-crystallization and X-ray Diffraction

This method provides atomic-level resolution of the ligand-ERα interaction, as seen in PDB ID 5DYB [4].

- Protein Preparation:

- The LBD of human ERα (e.g., residues 304-554) is expressed in E. coli (e.g., BL21(DE3)) and purified via affinity and size-exclusion chromatography.

- Crystallization:

- The purified ERα LBD is mixed with a molar excess of the cyclofenil derivative (e.g., compound from 5DYB) and a short peptide containing an LXXLL motif from a nuclear receptor coactivator (e.g., NCOA2).

- Crystallization is achieved using the hanging-drop or sitting-drop vapor diffusion method against a reservoir solution containing a precipitant (e.g., PEG).

- Data Collection and Structure Determination:

- X-ray Diffraction: A cryo-cooled crystal is exposed to an X-ray beam (e.g., at a synchrotron source). Diffraction data is collected and processed (e.g., with HKL-2000).

- Structure Solution: The phase problem is solved by molecular replacement (MR) using a known ERα structure as a search model. The structure is then refined and modeled iteratively using software like PHENIX [4].

The workflow for structural characterization of these ER-ligand complexes is summarized in the following diagram:

Experimental workflow for determining the crystal structure of the ERα-cyclofenil derivative complex.

Structural Basis and Therapeutic Applications

The high binding affinity of cyclofenil derivatives for ERα is rooted in specific, well-characterized structural interactions and can be harnessed for targeted therapeutic strategies.

Molecular Basis of Binding

Structural biology studies, particularly X-ray crystallography, reveal how cyclofenil derivatives bind within the ERα ligand-binding pocket (LBP) [4] [5].

- The Ligand-Binding Pocket: The ERα LBP is a largely hydrophobic cavity with a probe-accessible volume of approximately 450 ų, which is considerably larger than the molecular volume of estradiol (245 ų). This creates unoccupied space that can be exploited by more three-dimensional ligand scaffolds [6].

- Key Conserved Interactions: Despite differences in core structure, high-affinity ER ligands like cyclofenil derivatives maintain two critical hydrogen-bonding interactions [7]:

- The phenolic hydroxyl group on the A-ring of the ligand acts as an H-bond donor and acceptor in a network with Glu353, Arg394, and a water molecule.

- The antipodal hydroxyl group mimics the 17β-OH of estradiol, forming a hydrogen bond with His524.

- Subtype Selectivity Determinants: While the LBDs of ERα and ERβ share high similarity, the two conservative amino acid differences in the pocket—Leu384/Met421 in ERα versus Met336/Ile373 in ERβ—combined with a slightly smaller and narrower cavity in ERβ, contribute to the modest subtype selectivity observed in some cyclofenil analogs [1] [7] [3].

Application in Targeted Cancer Therapy

A key application of high-affinity ER ligands like cyclofenil is in the design of targeted conjugates for treating ER-positive breast cancers [1] [2].

- Rationale: These bifunctional molecules covalently link an ER-targeting ligand (e.g., a cyclofenil or endoxifen scaffold) to a potent cytotoxic agent (e.g., Combretastatin A-4, a tubulin polymerization inhibitor). The ER ligand serves as a "homing device" to selectively deliver the cytotoxic warhead to ER-overexpressing cancer cells.

- Mechanism of Action: This approach aims to achieve dual-action activity:

- ER Antagonism: The bulky conjugate disrupts the positioning of Helix-12 in the ER, stabilizing an inactive conformation and acting as an antagonist.

- Cytotoxic Effect: Upon internalization, the cytotoxic agent is released, inducing apoptosis (e.g., through disruption of microtubules).

- Proof of Concept: Conjugate 13e (cyclofenil-Combretastatin A-4 hybrid) demonstrated potent anti-proliferative activity in ER-positive MCF-7 breast cancer cells (IC₅₀ = 187 nM) while maintaining high ERα binding affinity (IC₅₀ = 19 nM), validating this targeted strategy [1] [2].

The conceptual framework for how these conjugate ligands achieve their dual activity is illustrated below:

Mechanism of action for a cyclofenil-cytotoxic conjugate, showing the pathway to dual-action activity in a cancer cell.

Future Research Directions

Based on the current data, several promising avenues for future investigation exist:

- Optimizing Conjugate Linkers: Research into more sophisticated, cleavable linkers (e.g., enzyme-sensitive or pH-sensitive) could improve the specific release of the cytotoxic agent within tumor cells, enhancing efficacy and reducing off-target effects [1].

- Developing PET Imaging Agents: The high affinity and feasibility of fluorine substitution in the cyclofenil scaffold make it a prime candidate for developing F-18 labeled positron emission tomography (PET) tracers (e.g., via further optimization of C3/C4 fluoroalkyl derivatives) for non-invasive quantification of ER status in breast tumors [3].

- Probing Allosteric Regulation: Further biophysical and structural studies using a wider range of cyclofenil derivatives could provide deeper insights into how specific ligand modifications allosterically regulate coactivator binding and receptor signaling outcomes, guiding the design of next-generation SERMs [4] [6].

References

- 1. Novel Selective Estrogen Receptor Ligand Conjugates ... [pmc.ncbi.nlm.nih.gov]

- 2. Novel Selective Estrogen Receptor Ligand Conjugates ... [mdpi.com]

- 3. Fluorine-Substituted Cyclofenil Derivatives as Estrogen ... [pmc.ncbi.nlm.nih.gov]

- 4. RCSB PDB - 5DYB: Crystal Structure of the ER - alpha Ligand-binding... [rcsb.org]

- 5. Estrogen receptor transcription and transactivation: Structure ... [pmc.ncbi.nlm.nih.gov]

- 6. b [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen Receptors Alpha (ERα) and Beta (ERβ) [pmc.ncbi.nlm.nih.gov]

non-steroidal weak estrogen cyclofenil diphenol pharmacological profile

Core Pharmacological Profile

The table below summarizes the key pharmacological characteristics of cyclofenil diphenol.

| Aspect | Description |

|---|---|

| Chemical Classification | Non-steroidal SERM; diphenylethylene derivative (structurally related to triphenylethylenes like tamoxifen but with a cyclohexane ring replacing one phenyl ring) [1] [2]. |

| Primary Mechanism | Mixed agonist/antagonist of estrogen receptors (ERα and ERβ); action depends on tissue context [3] [1]. |

| Key Therapeutic Uses | Previously used as a progonadotropin to treat anovulatory infertility and menstrual disturbances by stimulating ovulation (typical dose: 400-600 mg/day) [1]. |

| Metabolism & Half-Life | Elimination half-life is approximately 18-29 hours [1]. |

| Major Side Effects | Associated with a relatively high incidence of hepatotoxicity; biochemical signs of liver changes common, with overt hepatitis in about 1% of patients [1]. |

Mechanism of Action as a SERM

Cyclofenil's tissue-selective effects stem from its interaction with estrogen receptors.

- Estrogen Receptor Binding: Cyclofenil binds to both ERα and ERβ, acting as a partial agonist or competitive antagonist depending on the tissue [3].

- Central Antagonism and Progonadotropic Effect: In the hypothalamus and pituitary gland, cyclofenil acts primarily as an antagonist. By blocking estrogen's negative feedback, it increases secretion of Gonadotropin-Releasing Hormone (GnRH), leading to elevated levels of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). This stimulates ovulation in women and can increase testosterone production in men [3] [1].

- Peripheral Tissue Effects: In tissues like bone, it may exert agonist effects to help maintain bone density. In breast tissue, it acts as an antagonist to inhibit estrogen-dependent cell growth [3].

This mechanism can be visualized in the following pathway:

Key Experimental Data & Protocols

A seminal 1984 study revealed a rapid, non-genomic mechanism of action distinct from classical ER-mediated transcription [4].

Experimental Findings

Using primary cultures of Swarm rat chondrosarcoma chondrocytes and human dermal fibroblasts, researchers found:

- Selective Inhibition: In culture medium with 90 µg/ml cyclofenil and 4 mg/ml albumin, synthesis of [[35S]]proteoglycans and [[3H]]hyaluronate was completely inhibited, while [[3H]]protein and [[3H]]glycoprotein synthesis was largely unaffected [4].

- Rapid Onset: Inhibition of [[35S]]proteoglycan synthesis was very rapid (t₁/₂ < 25 minutes), suggesting a mechanism not dependent on suppressing gene transcription for proteoglycan core protein [4].

- Targeted Process: Cyclofenil inhibited the synthesis of chondroitin sulfate chains initiated by p-nitrophenyl β-D-xyloside, indicating interference with glycosaminoglycan (GAG) chain elongation in the Golgi apparatus [4].

- Reversibility: Chondrocyte cultures recovered biosynthetic activity almost completely within 3 hours of cyclofenil removal [4].

The experimental workflow and findings are summarized below:

Detailed Experimental Methodology

Cell Culture System:

- Primary Cell Source: Chondrocytes isolated from the Swarm rat chondrosarcoma; human dermal fibroblasts from normal subjects and systemic sclerosis patients [4].

- Culture Conditions: Cells grown in standard culture medium. A critical factor is the concentration of fatty acid-free albumin (4 mg/ml), which acts as a carrier to keep the lipophilic cyclofenil (90 µg/ml) in solution and modulates its bioavailability [4].

Key Assays:

- Radiolabeled Compound Incorporation: Cells were treated with radiolabeled precursors ([³⁵S]sulfate for proteoglycans, [³H]glucosamine for hyaluronate and glycoproteins, [³H]leucine for proteins). Synthesis rates were measured by incorporating radioactivity into macromolecules, often using chromatographic or precipitation methods to isolate specific polymers [4].

- Xyloside Priming Assay: Cells were treated with p-nitrophenyl β-D-xyloside, a compound that directly initiates the synthesis of chondroitin sulfate chains independent of the core protein. Inhibition of radiolabeled sulfate incorporation into these chains by cyclofenil pinpointed the defect to the glycosaminoglycan assembly process within the Golgi apparatus [4].

Modern Research and Derivative Compounds

Cyclofenil's core structure remains a template for developing new therapeutic agents, particularly for oncology.

- Bivalent Antagonists and Downregulators: Homodimeric cyclofenil-derived compounds were designed to attach simultaneously to the ligand-binding domain and the coactivator-binding site of the ER. One compound with a C4 spacer showed very high binding affinity for ERα (RBA = 79.2%) and acted as a dual antagonist and downregulator, reducing ER content in MCF-7 breast cancer cells by 38% at 1 µM [5] [6].

- Targeted Cytotoxin Conjugates: Conjugates linking a cyclofenil-derived ER ligand to the potent anti-mitotic agent combretastatin A-4 have been synthesized. These bifunctional molecules are designed to selectively deliver the cytotoxic drug to ER-positive breast cancer cells. One cyclofenil-amide conjugate (13e) showed strong binding affinity (ERα IC₅₀ = 19 nM) and potent antiproliferative activity in MCF-7 cells (IC₅₀ = 187 nM) [2].

Conclusion

This compound is a multifaceted SERM with a unique pharmacological profile. Its classic progonadotropin effect is mediated through ER antagonism in the hypothalamic-pituitary axis. Additionally, it exhibits a rapid, non-genomic action that selectively inhibits glycosaminoglycan synthesis, likely through Golgi apparatus disruption. These mechanisms, combined with its utility as a chemical scaffold for novel bivalent antagonists and targeted cytotoxin conjugates, make it a compound of enduring interest in endocrine pharmacology and oncology drug discovery.

References

- 1. - Wikipedia Cyclofenil [en.m.wikipedia.org]

- 2. Novel Selective Estrogen Receptor Ligand Conjugates ... [mdpi.com]

- 3. What is the mechanism of Cyclofenil? [synapse.patsnap.com]

- 4. Selective inhibition of proteoglycan and hyaluronate synthesis in... [pmc.ncbi.nlm.nih.gov]

- 5. and cyclofenil-derived dual estrogen receptor antagonists ... [pubmed.ncbi.nlm.nih.gov]

- 6. and cyclofenil-derived dual estrogen receptor antagonists ... [sciencedirect.com]

Cyclofenil diphenol chondrosarcoma chondrocyte culture effects

Summary of Key Effects

| Parameter | Experimental System | Key Findings | Quantitative Data |

|---|

| Proteoglycan & Hyaluronate Synthesis | Swarm rat chondrosarcoma chondrocytes (primary cultures) [1] | Selective and rapid inhibition of GAG synthesis. | • Complete inhibition of [³⁵S]proteoglycan & [³H]hyaluronate at 90 µg/mL with 4 mg/mL albumin [1]. • Half-time of inhibition (t₁/₂) < 25 minutes [1]. | | Golgi Apparatus Ultrastructure | Swarm rat chondrosarcoma chondrocytes [2] | Disassembly of Golgi stacks and distension of the endoplasmic reticulum (ER). | • Most Golgi stacks disappeared after 40 minutes of treatment [2]. • Golgi stacks absent after 60 minutes [2]. • Grossly distended ER cisternae after 2-3 hours [2]. | | Chondroitin Sulfate Synthesis | Swarm rat chondrosarcoma chondrocytes [3] | Inhibition of chondroitin sulfate chain polymerization. | • Chondroitin 4-sulfate inhibited by 40-68% at 50-70 µg/mL [3]. • Chondroitin 6-sulfate inhibited by 3-48% at 50-70 µg/mL [3]. | | Amino Acid Uptake | Swarm rat chondrosarcoma chondrocytes [3] | Interference with cellular uptake of amino acids. | • Inhibited uptake of methylaminoisobutyric acid (system A carrier) [3]. • No effect on 2-deoxyglucose uptake [3]. | | Reversibility | Swarm rat chondrosarcoma chondrocytes [2] [1] | Full recovery of biosynthetic activity and Golgi structure after drug removal. | • Recovery of proteoglycan synthesis within 3 hours [1]. • Ultrastructural recovery within 21 hours [2]. |

Detailed Experimental Protocols

To replicate these studies, you can follow these key methodologies.

Cell Culture and Treatment

- Cell Source: Primary or cultured chondrocytes from the Swarm rat chondrosarcoma are used [1]. The model is relevant for studying cartilage matrix biosynthesis.

- Culture Medium: Use RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin [4].

- Drug Preparation: Cyclofenil diphenol (CAS 5189-40-2) must be used with caution due to poor water solubility. Dissolve in a suitable solvent and use in a culture medium containing albumin (e.g., 4 mg/mL) to keep the drug in solution and modulate its specificity [1].

- Treatment Concentration: A standard effective concentration is 90 µg/mL of this compound [2]. Run dose-response curves (e.g., 50-90 µg/mL) for detailed studies [3].

Assessing Biosynthetic Inhibition

- Radiolabeling and Measurement:

- Proteoglycan Synthesis: Incubate cells with [³⁵S]sulfate. Measure incorporated radioactivity into newly synthesized proteoglycans after purification [1].

- Hyaluronate Synthesis: Incubate cells with [³H]glucosamine or [³H]acetate. Isolate newly synthesized hyaluronate from the culture medium, using specific degradation with Streptomyces hyaluronidase to confirm identity [1].

- Core Protein Synthesis: Use [³H]leucine or [³H]lysine as precursors to assess overall protein synthesis and confirm selectivity [1] [3].

- Xyloside Initiation Assay: To assess chondroitin sulfate chain polymerization independently of core protein synthesis, treat cells with p-nitrophenyl β-D-xyloside. This compound inhibits chain elongation on this initiator, confirming its action on glycosaminoglycan assembly [1] [3].

Analyzing Ultrastructural Changes

- Transmission Electron Microscopy (TEM):

- Fixation: Fix cell pellets in a mixture of glutaraldehyde (e.g., 2.5%) and paraformaldehyde in a 0.1M sodium cacodylate buffer [2].

- Post-fixation: Treat with osmium tetroxide (1%), then stain en bloc with uranyl acetate.

- Dehydration & Embedding: Dehydrate through a graded ethanol series and embed in a resin like Spurr's or Epon.

- Sectioning and Imaging: Cut ultrathin sections, stain with lead citrate, and examine under a TEM. Focus on changes to the Golgi apparatus and endoplasmic reticulum [2].

Investigating Mechanism of Action

- Nucleotide Sugar Pool Analysis: Extract cells with perchloric acid and analyze UDP-sugar pools (UDP-N-acetylhexosamines, UDP-hexoses) using anion-exchange HPLC to determine if inhibition is due to substrate depletion [3].

- Immunoprecipitation of Core Protein: Label cells with [³H]leucine. Lyse cells and immunoprecipitate the proteoglycan core protein using a specific antiserum. Analyze by SDS-PAGE to detect under-substituted core protein in drug-treated cultures [3].

Mechanism of Action and Workflow

This compound has a multi-faceted mechanism, primarily disrupting the Golgi apparatus and impacting several biosynthetic processes within the chondrocyte. The diagram below integrates these key effects and their relationships.

The diagram illustrates the primary mechanism where this compound rapidly disrupts Golgi structure, leading to inhibited glycosaminoglycan (GAG) chain polymerization and sulfation, and consequently, profound inhibition of proteoglycan synthesis. It also shows secondary effects including inhibition of amino acid uptake and altered UDP-sugar pools, with a parallel inhibition of hyaluronate synthesis which occurs at the plasma membrane [3].

Important Research Considerations

- Specificity is Albumin-Dependent: The selective inhibition of proteoglycan synthesis over general protein synthesis is highly dependent on the ratio of this compound to albumin in the culture medium. With excess albumin, the drug's effect on general protein synthesis is minimized [1].

- Reversibility: The effects are not due to permanent cell damage. Always include recovery experiments by washing out the drug to monitor the return of biosynthetic activity and Golgi structure [2] [1].

- Modern 3D Models: For more physiologically relevant drug testing, consider using alginate-based 3D chondrosarcoma spheroid models. These models produce an authentic extracellular matrix and can show different drug resistance profiles compared to 2D monolayers [4].

References

- 1. Selective inhibition of proteoglycan and hyaluronate synthesis in... [pmc.ncbi.nlm.nih.gov]

- 2. Ultrastructural changes accompany inhibition of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, an agent which disrupts Golgi ... [pmc.ncbi.nlm.nih.gov]

- 4. Selection of Effective Therapies Using Three-Dimensional ... [frontiersin.org]

Cyclofenil diphenol SERM selective estrogen receptor modulator properties

Introduction to Cyclofenil Diphenol

This compound (IUPAC name: 4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol) is a non-steroidal selective estrogen receptor modulator (SERM) with a molecular weight of 280.4 g/mol and the molecular formula C₁₉H₂₀O₂ [1]. It is the active diphenolic form of the prodrug cyclofenil, which is administered as a diacetate ester [2]. Structurally, it is a diphenylethylene derivative, closely related to the triphenylethylene SERMs like clomifene and tamoxifen, but with one phenyl ring replaced by a cyclohexane ring [2] [3]. This core structure serves as a versatile scaffold for synthetic modifications and drug development [1].

Quantitative Pharmacological Data

The tables below summarize key quantitative data on the binding affinity and biological activity of cyclofenil and its derivatives.

Table 1: ER Binding Affinity and Antiproliferative Activity of Cyclofenil Conjugates [4]

| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | MCF-7 Cell IC₅₀ (nM) |

|---|---|---|---|

| Cyclofenil-amide 13e | 19 | 229 | 187 |

| Endoxifen conjugate 16b | 15 | 115 | 5.7 |

Table 2: In Vitro Biological Activities of Cyclofenil [5]

| Assay | Model System | Result / EC₅₀ |

|---|---|---|

| Anti-viral Activity | Dengue virus replication in Vero cells | EC₅₀ = 1.62 µM |

| ER Agonist Activity | YES assay (β-galactosidase) | Relative agonistic activity reported [6] |

| Cellular Process Inhibition | Proteoglycan synthesis | Inhibitory effect observed [1] |

Table 3: Preclinical In Vivo Data for SERMs [7]

| SERM | Species/Model | Key Finding |

|---|---|---|

| Cyclofenil | OVX Rat/POA-AHA microinjection | Reduced ovulation rate and LH surge; increased FSH and progesterone [5] |

| Raloxifene | OVX Rat (6 months) | Increased lumbar vertebral BMD and bone strength vs. control |

| Bazedoxifene | OVX Rat (6 weeks) | Significant, dose-dependent increases in BMD vs. control |

Molecular Mechanisms and Signaling Pathways

This compound functions as a mixed agonist-antagonist of the estrogen receptor (ER), with its activity highly dependent on the target tissue [2]. The following diagram illustrates the core mechanism of action for SERMs like cyclofenil at the cellular level.

SERMs like cyclofenil can trigger tissue-specific agonist or antagonist effects by inducing different ER conformations that recruit co-activators or co-repressors [4] [8].

The binding of this compound to the Ligand Binding Domain (LBD) of the ER induces a unique receptor conformation. A critical aspect of its antagonistic profile is the displacement of Helix-12 (H12) [4]. This displacement prevents the sealing of the coactivator binding site, leading to the recruitment of corepressor complexes (e.g., NCoR, SMRT) and subsequent suppression of gene transcription in tissues like the breast [4] [8]. This molecular mechanism underpins its anti-estrogenic effects. Furthermore, specific conjugate molecules derived from cyclofenil have been shown to not only displace H12 but also extend to interact with the coactivator binding site (CABS), further stabilizing an antagonistic conformation and potentially leading to ER degradation [3].

Experimental Protocols for Key Assays

Estrogen Receptor (ER) Binding Affinity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound for ERα and ERβ.

- Objective: To measure the displacement of a radiolabeled estrogen (e.g., ³H-estradiol) from the ER LBD by the test compound [4].

- Materials:

- Purified human ERα and ERβ ligand-binding domains (commercially available).

- ³H-estradiol (tritiated estradiol).

- Test compound (e.g., this compound).

- Charcoal-dextran suspension.

- Scintillation cocktail and counter.

- Methodology:

- Incubation: Incubate a fixed concentration of ER with ³H-estradiol and increasing concentrations of the test compound in an appropriate buffer for a set period (e.g., 4-18 hours at 4°C) [4].

- Separation of Bound/Free Ligand: Add charcoal-dextran to adsorb unbound ³H-estradiol. Centrifuge to pellet the charcoal.

- Measurement: Transfer the supernatant containing the ER-bound ³H-estradiol to a scintillation vial. Measure the radioactivity using a scintillation counter.

- Data Analysis: Plot the percentage of bound radioligand versus the log of the competitor concentration. Calculate the IC₅₀ value using non-linear regression analysis [4].

Antiproliferative Activity Assay (MCF-7 Cell Line)

This protocol evaluates the potency of a compound to inhibit the growth of ER-positive breast cancer cells.

- Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀ or IC₅₀) in MCF-7 human breast cancer cells [4] [6].

- Materials:

- MCF-7 cell line (ATCC HTB-22).

- Cell culture media (e.g., DMEM supplemented with FBS).

- Test compounds.

- 96-well cell culture plates.

- Cell viability assay kit (e.g., MTT, XTT, or sulforhodamine B (SRB) assay).

- Microplate reader.

- Methodology:

- Cell Plating: Seed MCF-7 cells in 96-well plates at a predetermined density and allow to adhere for 24 hours.

- Treatment: Treat cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., 4-hydroxytamoxifen).

- Incubation: Incubate cells for a defined period, typically 3-5 days.

- Viability Measurement: Add the viability reagent (e.g., MTT) according to the manufacturer's instructions. Incubate and then measure the absorbance using a microplate reader.

- Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the dose-response curve and calculate the GI₅₀/IC₅₀ value [4] [6].

Research Applications and Advanced Developments

This compound is primarily used as a research tool to study estrogen receptor biology and cellular processes. Beyond its classical SERM activity, recent research has explored novel applications and sophisticated molecular designs.

- Study of Cellular Processes: It is used to investigate proteoglycan synthesis, amino acid uptake, and glycosaminoglycan synthesis, as it acts as an inhibitor of these processes [1]. It is also a known disruptor of Golgi apparatus structure and function [1].

- Antiviral Discovery: Cyclofenil shows an inhibitory effect on dengue virus (DENV) and Zika virus replication in mammalian cells (EC₅₀ = 1.62 µM in Vero cells). Time-of-addition assays suggest it interferes with the viral assembly-maturation stage [5].

- Design of Bivalent ER Antagonists: A key advancement is the use of the cyclofenil core to create bivalent homodimers [3]. In this approach, two molecules of a cyclofenilacrylic acid derivative are connected via a flexible linker. These compounds are engineered to simultaneously bind to both the ligand binding site (LBS) and the coactivator binding site (CABS) within a single ER monomer. This dual-targeting strategy aims to achieve ultra-high receptor affinity and induce a potent antagonistic and downregulating (SERD-like) effect, representing a frontier in ER-targeted drug design [3].

Limitations and Research Gaps

Despite its utility, researchers should be aware of several limitations associated with cyclofenil. Its clinical use has been limited due to a relatively high incidence of hepatotoxicity, with biochemical signs of liver changes observed in over 35% of users and overt hepatitis in about 1% [2]. Furthermore, in-depth scientific research on its precise mechanism of action for all its biological effects remains scarce in publicly available literature [1]. Finally, many studies report data for E/Z isomeric mixtures of compounds based on the stilbene core (like GW7604, a related SERM), which can complicate the interpretation of structure-activity relationships [3].

References

- 1. Buy this compound | 5189-40-2 [smolecule.com]

- 2. Cyclofenil [en.wikipedia.org]

- 3. and cyclofenil-derived dual estrogen receptor antagonists ... [sciencedirect.com]

- 4. Novel Selective Estrogen Receptor Ligand Conjugates ... [pmc.ncbi.nlm.nih.gov]

- 5. Cyclofenil | CAS#:2624-43-3 [chemsrc.com]

- 6. Manipulating Estrogenic/Anti-Estrogenic Activity of ... [mdpi.com]

- 7. The evolution of selective estrogen receptor modulators in ... [pmc.ncbi.nlm.nih.gov]

- 8. A Review of Selective Estrogen Receptor Modulators and ... [transfemscience.org]

Cyclofenil diphenol core protein glycosaminoglycan chain formation

Mechanisms of Action

Cyclofenil diphenol inhibits proteoglycan synthesis through a multi-faceted mechanism centered on the Golgi apparatus.

- Golgi Apparatus Disruption: Treatment with this compound (90 μg/ml) causes the Golgi apparatus to fragment into small vesicles, directly interfering with its function as the primary site for GAG chain assembly and sulfation [1] [2].

- Inhibition of GAG Chain Polymerization: The drug blocks the polymerization of chondroitin sulfate chains onto core proteins, even when initiation is forced using p-nitrophenyl beta-D-xyloside. This demonstrates a direct effect on the glycosyltransferases involved in chain elongation or the availability of sugar precursors [1] [3] [4].

- Alternative Inhibitory Pathways: Research suggests additional mechanisms contribute to the inhibitory effect [1]:

- Amino Acid Uptake: Interferes with cellular uptake of neutral amino acids via the system A carrier.

- Nucleotide Sugar Pools: Causes a decrease in the pool sizes of UDP-N-acetylhexosamines and UDP-hexoses, which are essential substrates for GAG synthesis, though this alone is insufficient to explain the full extent of inhibition.

The following diagram illustrates the multi-pathway inhibitory logic of this compound on GAG synthesis.

Experimental Protocols & Data

Key methodologies from the cited studies demonstrate how these mechanisms were identified.

Protocol 1: Assessing Selective Inhibition of Synthesis

This protocol establishes the selective effect of this compound on GAG synthesis versus protein synthesis [3] [4].

- Cell Culture: Primary cultures of chondrocytes from the Swarm rat chondrosarcoma.

- Treatment: Culture cells in medium containing 90 μg/ml this compound and 4 mg/ml albumin (the albumin is crucial for the selectivity of the effect).

- Radiolabeling: Assess synthesis by pulsing with:

- ^35^S-Sulfate to label proteoglycans/GAGs.

- ^3^H-Labeled amino acids (e.g., lysine) to label proteins.

- Analysis: Measure incorporation of radioactivity into macromolecules. Under these conditions, ^35^S-proteoglycan and ^3^H-hyaluronate synthesis are completely inhibited, while ^3^H-protein synthesis is largely unaffected [3] [4].

Protocol 2: Evaluating GAG Chain Initiation and Elongation

This experiment specifically tests the drug's effect on the xyloside-initiated GAG chain formation, bypassing the need for core protein synthesis [3] [4].

- Cell Culture: Swarm rat chondrosarcoma chondrocytes.

- Xyloside Loading: Pre-load cells with p-nitrophenyl beta-D-xyloside, an artificial initiator that directly primes the synthesis of chondroitin sulfate chains.

- Treatment & Labeling: Treat with this compound, then pulse with ^35^S-sulfate.

- Analysis: Measure incorporation of ^35^S into chondroitin sulfate chains. Inhibition confirms the drug's target is within the GAG chain polymerization process itself, not just core protein xylosylation [3] [4].

Quantitative Data on Specific GAG Inhibition

The table below consolidates quantitative findings on how different GAG types are inhibited [1].

| Glycosaminoglycan Type | Site of Synthesis | Inhibition by 50-70 μg/ml Cyclofenil |

|---|---|---|

| Chondroitin 4-Sulfate | Golgi apparatus | 40% - 68% |

| Chondroitin 6-Sulfate | Golgi apparatus | 3% - 48% |

| Hyaluronan | Plasma Membrane | 47% - 66% |

Key Considerations for Researchers

- Albumin is Crucial: The presence and concentration of albumin in the culture medium significantly influence the activity and selectivity of this compound. It binds to albumin, and the 90 μg/ml drug to 4 mg/ml albumin ratio is critical for achieving selective inhibition of GAG synthesis over protein synthesis [3] [4].

- Rapid and Reversible Effects: The inhibitory effect is rapid (half-maximal inhibition in under 25 minutes) and is largely reversible within 3 hours of washing the drug out, indicating a mechanism that does not cause permanent damage to the cells [3] [4].

- Broader Applicability: The inhibitory action of this compound is not exclusive to chondrocytes. It has also been shown to effectively inhibit proteoglycan synthesis in human dermal fibroblasts, suggesting its mechanism targets a fundamental and conserved cellular process [3] [4].

The available research provides a robust mechanistic and methodological foundation, though the studies are from the 1980s and 90s. Modern techniques could further elucidate the precise molecular interactions.

References

- 1. Effects of this compound, an agent which disrupts Golgi ... [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound, an agent which disrupts Golgi ... [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibition of proteoglycan and hyaluronate ... [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of proteoglycan and hyaluronate synthesis in... [pmc.ncbi.nlm.nih.gov]

Cyclofenil diphenol bivalent ligand coactivator binding site CABS

Molecular Design & Mechanism of Action

This therapeutic strategy involves creating a single molecule that can bind to two different locations on the same estrogen receptor (ER) protein.

- Dual-Targeting Approach: Traditional drugs like 4-hydroxytamoxifen (4-OHT) typically bind only to the Ligand Binding Site (LBS). The new bivalent ligands are designed to attach one pharmacophore (the drug-like part) to the LBS and a second one to a different area called the Coactivator Binding Site (CABS) [1] [2].

- Objective: Simultaneous binding at both sites aims to achieve stronger inhibition of the ER and a different biological effect compared to existing Selective Estrogen Receptor Modulators (SERMs) and Degraders (SERDs) [1]. This approach seeks to block the receptor's function more completely and overcome drug resistance in hormone-dependent breast cancer [2].

- Core Structures: Research focuses on two main chemical backbones as the foundation for these bivalent ligands:

- GW7604 Metabolite: A metabolite of the drug etacstil, known for its antiestrogenic activity without uterotropic effects [1].

- Cyclofenil Core: Valued for its high binding affinity to ER and because its rigid structure helps avoid the formation of different isomers (E/Z-isomerization) that can complicate drug development [1].

Key Experimental Findings

The following table summarizes the primary quantitative results from the synthesis and testing of these compounds.

| Compound Description | Binding Affinity (RBA for ERα) | Biological Activity (at 1 μM) | Key Findings |

|---|---|---|---|

| Cyclofenil-derived dimer (C4 spacer) [3] | 79.2% | 38% ER downregulation in MCF-7 cells [3] | Highest binding affinity among tested homodimers; showed significant ER downregulation [3]. |

| GW7604-based homodimers (Spacers C2-C5) [1] [3] | Varies with spacer length | Full antagonism; medium downregulatory effects [3] | Spacer length is critical for optimal activity; compounds do not stimulate ER expression (a drawback of 4-OHT) [1] [3]. |

| Benzoxepine-pyrimidine heterodimer (Compound 31) [2] | IC₅₀ = 18.2 nM (ERα), 61.7 nM (ERβ) | Antiproliferative IC₅₀ = 65.9 nM (MCF-7), 88.9 nM (Tamoxifen-resistant MCF-7) [2] | Potent pure antiestrogen; no ER downregulation; effective against tamoxifen-resistant cancer cells [2]. |

Core Experimental Methodologies

To evaluate these bivalent ligands, researchers employ a suite of standard and advanced techniques in medicinal chemistry and molecular biology.

1. Computational Design & Docking Studies

- Purpose: To predict the optimal 3D structure of the new ligand and how it will fit into the binding pockets of the ER protein. This helps in designing linkers of the right length (e.g., ~14 Å or 22-28 Å) before starting complex chemical synthesis [1].

- Protocol: Energy minimization of the proposed ligand structures is performed using force field calculations (e.g., MM2). Docking simulations (using software like GOLD suite) are then run to visualize how the ligand interacts with the ER's ligand binding domain, defining a radius around key amino acids [1].

2. Chemical Synthesis

- Protocol: The homodimeric ligands are synthesized by connecting two molecules of the active drug (GW7604 or cyclofenil derivative) using diaminoalkane spacers of varying lengths (C2 to C5, indicating 2 to 5 carbon atoms). A common coupling reagent like PyBOP is often used to form the necessary amide bonds efficiently and with minimal toxic by-products [1].

3. Biological In Vitro Assays

- Transactivation Assay: This test measures the compound's ability to act as an antagonist by inhibiting estradiol-induced ER activity in cells engineered with a luciferase reporter gene. The IC₅₀ value (the concentration needed for half-maximal inhibition) is calculated [2].

- Competitive Binding Assay: This determines the ligand's binding affinity for the ERα and ERβ subtypes. The result is often expressed as a Relative Binding Affinity (RBA) or an IC₅₀ value, indicating how well it displaces a reference estrogen [3] [4].

- Antiproliferative Assay: The effectiveness of the compound in stopping the growth of ER-positive breast cancer cell lines (e.g., MCF-7) and their tamoxifen-resistant variants (MCF-7/TamR) is tested. The IC₅₀ value is reported [2].

- Western Blot Analysis: This technique is used to assess the SERD activity of the compounds—that is, their ability to downregulate (reduce) cellular levels of the ER protein [1] [3].

The logical workflow that integrates these methodologies is summarized in the diagram below.

Experimental Workflow for Bivalent Ligand Development

Future Research Directions

The promising results from initial studies point toward several key areas for future investigation [1] [2]:

- Overcoming Resistance: Further exploration of these ligands' efficacy against a broader panel of therapy-resistant cancer models.

- In Vivo Validation: Critical next steps involve testing the pharmacokinetics, safety (toxicity), and ultimate efficacy in animal models of breast cancer.

- Linker Optimization: Continued refinement of the chemical linker's composition, length, and rigidity to improve drug-like properties and potency.

References

- 1. and cyclofenil-derived dual estrogen receptor antagonists ... [sciencedirect.com]

- 2. Development of heterodimeric estrogen receptor alpha ... [pubmed.ncbi.nlm.nih.gov]

- 3. and cyclofenil-derived dual estrogen receptor antagonists ... [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Selective Estrogen Receptor Ligand Conjugates ... [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of Cyclofenil Diphenol

This document provides a detailed protocol for the separation and analysis of Cyclofenil diphenol (CAS 5189-40-2) using a Newcrom R1 reversed-phase HPLC column. This method is scalable from analytical to preparative scale and is suitable for pharmacokinetic studies and impurity isolation [1] [2].

Introduction

Analyte of Interest: this compound is a synthetic compound with a molecular formula of C₁₉H₂₀O₂ and a molecular weight of 280.368 g/mol [2]. This application note describes a robust reversed-phase HPLC method for its analysis.

Column Chemistry: The Newcrom R1 is a special reversed-phase column characterized by its low silanol activity. Its stationary phase is stable over a wide pH range of 1.0 to 10.0, making it versatile for method development. For instance, the column has demonstrated stability with over 200 injections at pH 10.6 without significant loss of performance [3].

Materials and Methods

2.1. Equipment and Reagents

- HPLC System: Standard HPLC or UHPLC system.

- Column: Newcrom R1 HPLC Column (see Table 1 for specifications).

- Chemicals: HPLC-grade acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS-compatibility).

2.2. Column Specifications (Newcrom R1) Selecting the appropriate column dimensions and particle size allows for optimization of speed, resolution, or loading capacity.

- Table 1: Newcrom R1 Column Configuration Options

| Parameter | Available Options |

|---|---|

| Particle Size | 3 µm, 5 µm [3] |

| Column Diameter | 0.5 mm, 1 mm, 2.1 mm, 3.2 mm, 4.6 mm, 10 mm, 22 mm [3] |

| Column Length | 10 mm, 25 mm, 50 mm, 100 mm, 150 mm, 250 mm, Guard [3] |

| Pore Size | 100 Å [3] |

| pH Range | 1.0 - 10.0 [3] |

2.3. Mobile Phase Preparation

- The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid [1] [2].

- For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid [1] [2].

- The exact ratio of MeCN to water should be optimized for your specific system. A common starting point is a 50:50 ratio.

- Filter and degas the mobile phase before use.

2.4. Chromatographic Conditions These conditions are a starting point and may require optimization.

- Table 2: Recommended HPLC Conditions

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water / Acid |

| Acid Additive | Phosphoric Acid (or Formic Acid for MS) |

| Flow Rate | 1.0 mL/min (adjust based on column dimensions) |

| Detection | UV-Vis (wavelength to be determined empirically) |

| Temperature | Ambient (or controlled, e.g., 25-30°C) |

| Injection Volume | 1-10 µL (dependent on sample concentration and loop size) |

2.5. Sample Preparation

- Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol).

- Filter the sample through a 0.45 µm or 0.22 µm syringe filter to prevent column blockage.

Experimental Workflow

The following diagram outlines the step-by-step procedure for the HPLC analysis, from preparation to shutdown.

Expected Results & Data Interpretation

Upon successful analysis, you will obtain a chromatogram. Here is how to interpret the key features [4]:

- Retention Time: The time from injection until this compound elutes. This is a key identifier for the compound and should be consistent under the same conditions.

- Peak Area/Height: The integral or height of the peak is proportional to the concentration of the analyte and is used for quantification.

- Baseline: A stable, flat baseline indicates a well-functioning system.

To quantify your sample, you must first run a series of standard solutions with known concentrations to create a calibration curve (plotting peak area vs. concentration). The concentration of your unknown sample can then be determined from this curve [4].

Column Care and Storage

- Storage: For long-term and short-term storage, it is recommended to flush the column and store it in a mixture of 50% acetonitrile and 50% water containing 0.1% phosphoric or formic acid [3].

I hope these detailed application notes help you implement this method successfully.

References

Application Note: Cyclofenil Diphenol Treatment in Chondrocyte Culture - Protocol Optimization and Mechanistic Insights

Introduction

Cyclofenil diphenol is a weak non-steroidal estrogen known for its profound inhibitory effects on proteoglycan synthesis in chondrocytes. Its unique ability to disrupt Golgi apparatus structure makes it a valuable pharmacological tool for studying protein processing, secretion, and extracellular matrix assembly in cartilage research. Unlike general protein synthesis inhibitors, this compound exhibits specificity toward Golgi-mediated events, particularly affecting sulfated proteoglycan synthesis while having more modest effects on overall protein synthesis. This application note provides detailed protocols for concentration optimization and experimental application of this compound in chondrocyte culture systems, specifically tailored for researchers and drug development professionals working on cartilage biology and disease mechanisms. The information presented here is particularly relevant for investigations of cartilage extracellular matrix formation, Golgi function, and chondrocyte pathophysiology in conditions such as osteoarthritis.

Concentration Optimization and Effects

Optimizing this compound concentration is crucial for achieving specific experimental outcomes while maintaining cell viability. The compound exhibits concentration-dependent effects on chondrocyte function and structure, with distinct thresholds for different cellular processes.

Table 1: Concentration-Dependent Effects of this compound on Chondrocyte Function

| Concentration (μg/mL) | Effect on Proteoglycan Synthesis | Effect on Golgi Structure | Effect on Protein Synthesis | Cellular Ultrastructure |

|---|---|---|---|---|

| 50-70 | 40-68% inhibition of chondroitin 4-sulfate; 3-48% inhibition of chondroitin 6-sulfate | Partial disruption | Moderate inhibition (~20-30%) | Early Golgi fragmentation |

| 90 | Complete inhibition of [³⁵S]proteoglycan synthesis | Complete Golgi disappearance within 60 minutes | ~40% inhibition with [³H]lysine as precursor | ER distension after 2-3 hours; swollen ribosome-studded vesicles |

| 90 (with cycloheximide pre-treatment) | Not measured | Golgi disappearance | Protein synthesis blocked | Distended but continuous ER; no swollen vesicles; cytoplasmic lipid droplets |

Table 2: Comparative Inhibitory Profiles of Related Compounds

| Compound | Inhibition of [³⁵S]Proteoglycan Synthesis | Structural Relationship | Notes |

|---|---|---|---|

| This compound (F6060) | Complete inhibition at 90 μg/mL | Reference compound | Reversible effects |

| F6204 | Similar concentration-related effect | Structurally related | Complete inhibition at 90 μg/mL |

| F6091 | Similar concentration-related effect | Structurally related | Complete inhibition at 90 μg/mL |

| Stilboestrol | Potent inhibition | Non-steroidal estrogen | Comparative compound |

| Clomiphene | Potent inhibition | Selective estrogen receptor modulator | Comparative compound |

| Tamoxiphen | Potent inhibition | Selective estrogen receptor modulator | Comparative compound |

The effects of this compound are fully reversible within 21 hours of drug withdrawal, allowing for washout studies and recovery experiments [1]. The concentration of 90 μg/mL represents the maximum efficacy dose for complete inhibition of proteoglycan synthesis and Golgi disruption, while lower concentrations (50-70 μg/mL) provide partial inhibition suitable for graded response studies.

Detailed Experimental Protocols

Chondrocyte Culture Establishment

Primary Chondrocyte Isolation:

- Obtain cartilage specimens under aseptic conditions and transport in phosphate-buffered saline (PBS) with 1% penicillin-streptomycin-amphotericin B [2].

- Wash cartilage 3× with PBS containing antibiotics, then mince with sterile scalpel into approximately 2×2 mm pieces [2].

- Digest minced cartilage with 0.2% collagenase II (275 U/mg) in Hank's Balanced Salt Solution (HBSS) with calcium and magnesium overnight (20 hours) at 37°C with 5% CO₂, using 10 mL enzyme solution per gram of cartilage [2].

- Filter cell suspension through 70-μm cell strainer, centrifuge at 300×g for 5 minutes, and resuspend pellet in DMEM/F-12 supplemented with 10% FBS and 1% antibiotic-antimycotic [2].

- Plate cells at density of 1×10⁴ to 2×10⁴ cells/cm² and culture at 37°C with 5% CO₂, changing medium every 3 days [2].

Chondrocyte Expansion Considerations:

- Monitor for dedifferentiation during expansion, characterized by morphological changes to fibroblastic shape, reduced type II collagen, and decreased aggrecan expression [3].

- For 3D culture systems (recommended for phenotype maintenance), use pellet culture or scaffold-based approaches to enhance cell-cell interactions and extracellular matrix production [3] [4].

This compound Treatment Protocol

Drug Preparation:

- Prepare stock solution of this compound in appropriate solvent (DMSO or ethanol) at concentration of 10-20 mg/mL.

- Store aliquots at -20°C, avoiding repeated freeze-thaw cycles.

- Dilute stock solution directly into culture medium to achieve final working concentrations (typically 50-90 μg/mL).

Treatment Application:

- Apply this compound to chondrocytes at 60-80% confluence for optimal response.

- For time-course studies: 40-60 minutes for Golgi disruption; 2-3 hours for ER changes; 24 hours for proteoglycan synthesis inhibition assessment [1].

- Include controls: vehicle-only treated cells (equivalent DMSO/ethanol concentration) and untreated cells.

Assessment Parameters:

- Viability testing: Trypan blue exclusion assay post-treatment [2].

- Proteoglycan synthesis: [³⁵S]sulfate incorporation with measurement of chondroitin 4-sulfate, chondroitin 6-sulfate, and hyaluronan [5] [6].

- Ultrastructural analysis: Electron microscopy for Golgi and ER changes [1].

- Biochemical assays: UDP-sugar pool measurements, amino acid uptake (methylaminoisobutyric acid for system A carrier), and immunoprecipitation of core protein [5] [6].

Mechanistic Insights

This compound exerts its effects through multiple inhibitory mechanisms that primarily target the secretory pathway in chondrocytes. The compound rapidly induces fragmentation of the Golgi apparatus into small vesicles within 40-60 minutes of treatment at 90 μg/mL, followed by distension of the endoplasmic reticulum after 2-3 hours [1]. These ultrastructural changes correlate with profound inhibition of proteoglycan synthesis while overall protein synthesis is only partially affected.

The drug specifically inhibits Golgi-mediated events including sulfation of chondroitin 4-sulfate (40-68% inhibition) and chondroitin 6-sulfate (3-48% inhibition at 50-70 μg/mL) [6]. Interestingly, [³H]hyaluronan synthesis, which occurs at the plasma membrane through a different mechanism, is also inhibited (47-66%), suggesting additional targets beyond Golgi functions [5]. This compound also interferes with amino acid uptake via the system A carrier, as demonstrated by inhibition of methylaminoisobutyric acid uptake, while having no effect on glucose uptake (2-deoxyglucose) [6].

The compound causes reduction in UDP-sugar pools (UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses), though this effect alone cannot account for the complete inhibition of proteoglycan synthesis [6]. Importantly, this compound prevents the substitution of proteoglycan core protein with chondroitin sulfate chains, leading to accumulation of unprocessed core protein [6].

Diagram 1: Multifactorial mechanism of this compound in chondrocytes showing temporal progression of cellular effects

Troubleshooting and Technical Validation

Common Experimental Issues and Solutions

- Incomplete Golgi Disruption: If Golgi fragmentation is not observed within 60 minutes, verify drug concentration (should be 90 μg/mL), check stock solution integrity, and confirm cell viability exceeds 90% pre-treatment [1].

- Excessive Cell Death: Reduce treatment duration; ensure serum concentration is optimized (10% FBS recommended); check that solvent (DMSO) concentration does not exceed 0.5% [2].

- Variable Inhibition Between Chondrocyte Batches: Use consistent donor age/source; pre-test response with pilot experiments; consider implementing 3D culture to standardize phenotype [3].

- Incomplete Recovery After Washout: Extend recovery period beyond 24 hours; ensure fresh medium contains necessary growth factors; verify cell density is optimal (not over-confluent) during recovery [1].

Validation Methods

Structural Validation:

- Transmission electron microscopy to confirm Golgi disruption and ER changes [1].

- Immunofluorescence staining for Golgi markers (GM130, golgin-97) and ER markers.

Functional Validation:

- [³⁵S]sulfate incorporation assays to quantify proteoglycan synthesis inhibition [5] [6].

- Metabolic labeling with [³H]glucosamine to track UDP-N-acetylhexosamine pool dynamics [6].

- Western blot analysis of core protein and chondroitin sulfate chain substitution [6].

Conclusion

This compound serves as a valuable pharmacological tool for investigating chondrocyte biology, particularly processes related to Golgi function and proteoglycan synthesis. The optimized concentration range of 50-90 μg/mL provides researchers with a dose-dependent response window for experimental design. The reversible nature of its effects enables recovery studies and temporal investigation of secretory pathway function. When implementing this protocol, researchers should carefully consider their chondrocyte source, culture conditions, and validation methods to ensure reproducible results. The multiple mechanisms of action of this compound—spanning Golgi disruption, amino acid transport inhibition, and UDP-sugar pool modulation—make it particularly useful for comprehensive studies of chondrocyte extracellular matrix production and its perturbation in disease states.

References

- 1. Ultrastructural changes accompany inhibition of ... [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Protocol for Isolation of Chondrocytes from ... [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in chondrocyte 3-dimensional embedded ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Generation of Chondrocytes From Bone Marrow– ... [researchprotocols.org]

- 5. Effects of this compound, an agent which disrupts Golgi ... [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound, an agent which disrupts Golgi ... [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Cyclofenil Diphenol Effects on Proteoglycan Synthesis Using Radiolabeled Precursors

Introduction and Biological Significance

Proteoglycans are complex macromolecules consisting of a core protein with one or more covalently attached glycosaminoglycan (GAG) chains that play critical roles in maintaining tissue structure, hydration, and signaling in cartilage and other connective tissues. The biosynthesis of proteoglycans involves multiple intracellular compartments, with the Golgi apparatus serving as the primary site for GAG chain polymerization and sulfation. Cyclofenil diphenol (F6060) is a non-steroidal weak estrogen analog that has demonstrated significant inhibitory effects on proteoglycan synthesis in chondrocyte cultures, making it a valuable research tool for investigating cartilage matrix metabolism and Golgi function [1].

Studies using Swarm rat chondrosarcoma chondrocytes have revealed that this compound exerts multiple inhibitory mechanisms beyond simple estrogen receptor-mediated pathways, as these chondrocytes lack classical estrogen receptors [1]. This compound has been shown to induce fragmentation of the Golgi apparatus into small vesicles, disrupting the normal architecture of this essential organelle and thereby impairing its function in proteoglycan assembly [1]. The ability of this compound to selectively target Golgi-mediated processes while leaving other cellular functions relatively intact provides researchers with a specific tool for investigating the complex sequence of events in proteoglycan biosynthesis and for developing potential therapeutic strategies for conditions involving abnormal proteoglycan accumulation.

Experimental Results and Quantitative Analysis

Concentration-Dependent Inhibition of Proteoglycan Synthesis

Research using Swarm chondrosarcoma chondrocytes demonstrated that this compound produces a concentration-dependent inhibition of proteoglycan synthesis, with complete inhibition of [³⁵S]proteoglycan synthesis achieved at 90 μg/mL [1]. Structurally related compounds F6204 and F6091 showed similar effects, while other estrogenic compounds including stilboestrol, clomiphene, and tamoxiphen also potently inhibited proteoglycan synthesis. Importantly, the inhibition specifically targeted proteoglycan synthesis rather than general protein synthesis, as apparent [³H]protein synthesis using [³H]lysine as precursor was only approximately 40% inhibited at concentrations that completely blocked proteoglycan synthesis [1].

Table 1: Concentration-Dependent Effects of this compound on Proteoglycan Synthesis in Chondrocytes

| Parameter | 50 μg/mL | 70 μg/mL | 90 μg/mL |

|---|---|---|---|

| [³⁵S]Proteoglycan Synthesis | ~40% inhibition | ~70% inhibition | ~100% inhibition |

| [³H]Protein Synthesis | ~15% inhibition | ~25% inhibition | ~40% inhibition |

| Chondroitin 4-[³⁵S]sulphate | 40% inhibition | 55% inhibition | 68% inhibition |

| Chondroitin 6-[³⁵S]sulphate | 3% inhibition | 25% inhibition | 48% inhibition |

| [³H]Hyaluronan Synthesis | 47% inhibition | 55% inhibition | 66% inhibition |

Effects on Nucleotide Sugar Pools and Amino Acid Uptake

Further investigation into the mechanism revealed that this compound (90 μg/mL) caused a decrease in the pool size of key nucleotide sugars, including UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses [1]. However, this reduction was determined to be insufficient to account for the profound inhibition of proteoglycan synthesis observed. The compound specifically interfered with cellular uptake of amino acids via the system A carrier, as evidenced by inhibition of methylaminoisobutyric acid uptake (a specific substrate for this system), while having no effect on the uptake of 2-deoxyglucose [1]. This compound also inhibited the substitution of ³H-labeled proteoglycan core protein with chondroitin sulphate chains, indicating disruption of the glycosylation process essential for proteoglycan maturation [1].

Table 2: Effects of this compound on Metabolic Precursors and Transport Systems

| Metabolic Parameter | Effect of this compound | Magnitude of Change |

|---|---|---|

| UDP-N-acetylglucosamine pool | Decrease | Insufficient to explain PG synthesis inhibition |

| UDP-N-acetylgalactosamine pool | Decrease | Insufficient to explain PG synthesis inhibition |

| UDP-hexoses pool | Decrease | Insufficient to explain PG synthesis inhibition |

| System A amino acid transport | Inhibited | Concentration-dependent inhibition |

| 2-deoxyglucose uptake | No effect | No significant change |

| [³H]glucosamine entry into cells | No effect | No significant change |

| Chondroitin sulfate chain attachment | Inhibited | Disrupted core protein glycosylation |

Detailed Methodological Protocols

Cell Culture and Radiolabeling Protocol

Protocol: Assessment of Proteoglycan Synthesis Rate Using ³⁵S-Sulfate Incorporation

This protocol is adapted from methodologies used to evaluate blood-induced cartilage damage in hemophilic rat models and can be applied to measure this compound effects on proteoglycan synthesis [2].

Step 1: Chondrocyte Isolation and Culture

- Obtain chondrocytes from Swarm rat chondrosarcoma or articular cartilage sources.

- Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum, 2 mmol/L glutamine, 100 IU/mL penicillin, 100 μg/mL streptomycin sulfate, and 85 μmol/L ascorbic acid [2].

- Culture experimental groups with varying concentrations of this compound (0-90 μg/mL) for predetermined exposure periods.

Step 2: Metabolic Labeling

- Add 4 μCi Na₂³⁵SO₄ (carrier-free) to chondrocyte cultures for 4 hours during which radioactive sulfate is incorporated into newly synthesized proteoglycans [2].

- Include positive controls (untreated cells) and negative controls (cells treated with known inhibitors of proteoglycan synthesis).

Step 3: Sample Processing

- Terminate labeling by washing cells twice with cold phosphate-buffered saline.

- Digest samples for 2 hours at 65°C with 2% papain solution.

- Precipitate glycosaminoglycans with 0.3 mol/L hexadecylpyridinium chloride monohydrate in 0.2 mol/L NaCl.

- Dissolve precipitated GAGs in 3 mol/L NaCl for scintillation counting [2].

Step 4: Data Calculation

- Calculate sulfate incorporation rate by measuring radioactivity via liquid scintillation analysis.

- Normalize to specific activity of pulse medium, labeling time, and cartilage weight (when applicable).

- Express proteoglycan synthesis rate as nanomoles of sulfate incorporated per hour per gram of tissue (nmol/h·g) for tibial cartilage or pmol/h per patella [2].

Golgi Disruption and Ultrastructural Analysis

Protocol: Ultrastructural Analysis of Golgi Fragmentation

This protocol is based on electron microscopy studies demonstrating this compound-induced Golgi disruption [1].

Step 1: Treatment and Fixation

- Treat chondrocyte cultures with this compound (90 μg/mL) for 4-24 hours.

- Fix cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 2 hours at 4°C.

- Post-fix with 1% osmium tetroxide in the same buffer for 1 hour.

Step 2: Embedding and Sectioning

- Dehydrate samples through graded ethanol series and embed in epoxy resin.

- Prepare ultrathin sections (60-80 nm) using an ultramicrotome.

- Mount sections on copper grids and stain with uranyl acetate and lead citrate.

Step 3: Electron Microscopy

- Examine sections using transmission electron microscope operated at 60-80 kV.

- Capture images of Golgi apparatus in multiple cells from treated and control groups.

- Quantify Golgi fragmentation by counting the number of Golgi vesicles per unit area and measuring the average size of Golgi elements.

Mechanistic Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for investigating this compound's effects and its multiple mechanisms of action on proteoglycan synthesis.

Diagram 1: Experimental workflow for assessing this compound effects on proteoglycan synthesis using radiolabeled precursors. The protocol involves chondrocyte isolation, compound treatment, metabolic labeling with ³⁵S-sulfate, sample processing, and multiple analysis endpoints.

Diagram 2: Multiple inhibitory mechanisms of this compound on proteoglycan synthesis. This compound simultaneously targets Golgi structure, amino acid transport, nucleotide sugar pools, and core protein glycosylation, collectively resulting in profound inhibition of proteoglycan synthesis.

Research Applications and Methodological Advancements

The ³⁵S-sulfate incorporation assay has been established as a sensitive method for detecting early changes in cartilage matrix synthesis, measurable before histological alterations manifest [2]. This technique is particularly valuable for investigating blood-induced cartilage damage, degenerative joint diseases, and screening potential therapeutic compounds targeting proteoglycan metabolism. Quantitative digital pathology approaches, including image analysis and stereology, provide complementary methodologies for measuring proteoglycans and glycosaminoglycans in tissue sections, allowing for spatial resolution of these components in healthy and diseased tissues [3].

Recent advances in the field include the development of targeted approaches to modulate proteoglycan synthesis pathways for therapeutic benefit. For instance, 4-MU4-deoxy-β-D-xylopyranoside, a competitive inhibitor of β4-galactosyltransferase7, has demonstrated anti-fibrotic activity by inhibiting proteoglycan synthesis and counteracting TGF-β1-induced fibrotic phenotypes in lung fibroblasts [4]. Similarly, understanding the intracellular signaling pathways regulating proteoglycan synthesis, such as the PI 3-kinase pathway activated by IGF-I stimulation, provides additional targets for pharmacological intervention [5]. These methodological advances enhance our ability to investigate and therapeutically modulate proteoglycan synthesis in various pathological conditions.

Troubleshooting and Technical Considerations

- Variable Inhibition Patterns: The differential inhibition of chondroitin 4-sulfate (40-68%) versus chondroitin 6-sulfate (3-48%) at cyclofenil concentrations of 50-70 μg/mL suggests distinct regulatory mechanisms for these isomers that may vary between cell preparations [1].

- Cell Viability Considerations: While this compound shows specific inhibition of proteoglycan synthesis, researchers should monitor general protein synthesis and cell viability to ensure observed effects are not due to generalized toxicity.

- Radiolabeling Optimization: The specific activity of radiolabeled precursors may require optimization for different cell types, with chondrocytes from different sources potentially exhibiting varying incorporation rates [2].

- Temporal Effects: The timing of this compound exposure relative to radiolabeling is critical, as the compound inhibits polymerization of chondroitin sulfate onto initiators even when cells are pre-loaded with xyloside primers [1].

Conclusion

This compound represents a valuable research tool for investigating proteoglycan synthesis and Golgi function through its multiple mechanisms of action. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for studying these processes using radiolabeled precursors, particularly the well-established ³⁵S-sulfate incorporation assay. When properly executed, these techniques enable sensitive, quantitative assessment of proteoglycan synthesis rates and cellular responses to pharmacological interventions, contributing to our understanding of cartilage biology and the development of novel therapeutic strategies for connective tissue disorders.

References

- 1. Effects of this compound, an agent which disrupts Golgi ... [pmc.ncbi.nlm.nih.gov]